molecular formula C9H13NOS2 B14708677 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine CAS No. 24367-48-4

2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine

Cat. No.: B14708677
CAS No.: 24367-48-4
M. Wt: 215.3 g/mol
InChI Key: PRSLWGHCLYRSMT-UHFFFAOYSA-N
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Description

2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is a heterocyclic compound featuring a pyridine ring substituted with a tert-butyldisulfanyl group and an oxo group. This compound is part of a broader class of disulfides, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free copper(I) iodide (CuI)-catalyzed conditions . The reaction proceeds through an unusual condensation mechanism, where the 2-mercaptoheterocycle reacts with tert-butanesulfinamide to form the desired disulfide compound . The process is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The tert-butyldisulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of disulfide bond formation and cleavage in proteins and peptides.

    Medicine: Investigated for its potential as an antiviral agent and in the development of new therapeutic compounds.

    Industry: Utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldisulfanyl)benzothiazole
  • 2-(tert-Butyldisulfanyl)benzoxazole
  • 2-(tert-Butyldisulfanyl)benzimidazole

Uniqueness

2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to other disulfide-containing heterocycles, this compound offers unique reactivity and stability, making it valuable in various research and industrial applications.

Properties

CAS No.

24367-48-4

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

2-(tert-butyldisulfanyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)13-12-8-6-4-5-7-10(8)11/h4-7H,1-3H3

InChI Key

PRSLWGHCLYRSMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSC1=CC=CC=[N+]1[O-]

Origin of Product

United States

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